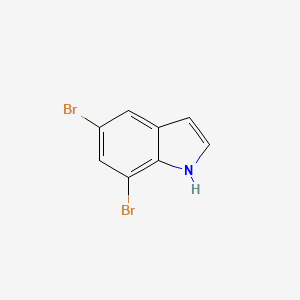

5,7-Dibromo-1H-indole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5,7-dibromo-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Br2N/c9-6-3-5-1-2-11-8(5)7(10)4-6/h1-4,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBAQNCIQGHTHGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C(C=C(C=C21)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10347610 | |

| Record name | 5,7-Dibromo-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10347610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36132-08-8 | |

| Record name | 5,7-Dibromo-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10347610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,7-Dibromoindole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Reactivity of 5,7-Dibromo-1H-indole

This guide provides an in-depth exploration of 5,7-Dibromo-1H-indole, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development and materials science. Moving beyond a simple data sheet, this document elucidates the synthetic rationale, spectroscopic signatures, and strategic reactivity of this versatile scaffold. We will explore the causality behind its functionalization, providing field-proven insights into its application as a precursor to complex molecular architectures.

Core Physicochemical and Structural Properties

This compound is a halogenated derivative of indole, a privileged structure in medicinal chemistry. The introduction of two bromine atoms onto the benzenoid ring significantly alters the molecule's electronic properties, reactivity, and potential for further diversification. Its core properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 36132-08-8 | [1] |

| Molecular Formula | C₈H₅Br₂N | [2] |

| Molecular Weight | 274.94 g/mol | [2] |

| Appearance | Powder | |

| Melting Point | 67-72 °C | [2] |

| Boiling Point | 368.5 ± 22.0 °C (Predicted) | [2] |

| Density | 2.048 ± 0.06 g/cm³ (Predicted) | [2] |

| IUPAC Name | This compound | [3] |

| InChI Key | JBAQNCIQGHTHGK-UHFFFAOYSA-N | [3] |

Synthesis and Spectroscopic Characterization

Rationale for Synthesis: Electrophilic Bromination

While specific, detailed protocols for the direct synthesis of this compound are not extensively published, its preparation logically follows the principles of electrophilic aromatic substitution on the indole scaffold. The indole ring is electron-rich, making it highly susceptible to electrophiles like bromine (Br₂).

The regiochemical outcome of bromination is dictated by the directing effects of the heterocyclic amine. The C3 position is the most kinetically favored site for initial substitution. However, to achieve substitution on the benzene ring, the C3 position is often protected, or harsher conditions are used to overcome the kinetic barrier. Direct dibromination to achieve the 5,7-substitution pattern typically requires a controlled addition of at least two equivalents of a brominating agent, such as Br₂ in a suitable solvent like acetic acid or a chlorinated solvent. The substitution occurs preferentially at the C5 and C7 positions due to the ortho- and para-directing influence of the nitrogen atom, which activates these positions toward electrophilic attack.

Caption: Proposed synthetic pathway to this compound.

Spectroscopic Profile

The definitive characterization of this compound relies on a combination of spectroscopic techniques. While a publicly available, fully assigned spectrum for this specific isomer is scarce, its expected spectral features can be reliably predicted based on data from closely related analogs and fundamental principles.

| Technique | Expected Features | Rationale & Comparative Data |

| ¹H NMR | δ 8.1-8.5 (br s, 1H): N-H proton.δ 7.2-7.8 (m, 4H): Aromatic protons (H2, H3, H4, H6). The protons at C4 and C6 will likely appear as distinct singlets or narrow doublets due to the adjacent bromine atoms. | The N-H proton of indole is typically deshielded. Aromatic protons in bromoindoles generally appear in the δ 7.0-7.8 ppm range. For comparison, the aromatic protons of 5-bromoindole appear between δ 7.1 and 7.8 ppm.[4] |

| ¹³C NMR | δ 100-140: Eight signals corresponding to the indole carbons. C5 and C7 would be significantly shifted due to the direct attachment of bromine. | The carbon atoms directly bonded to bromine (C5, C7) will show characteristic signals, often in the δ 110-120 ppm range. Other aromatic carbons will appear between δ 110-140 ppm.[5] |

| FT-IR | ν ~3400 cm⁻¹: N-H stretch (sharp).ν ~3100-3000 cm⁻¹: Aromatic C-H stretch.ν ~1600-1450 cm⁻¹: C=C aromatic ring stretching.ν ~800-600 cm⁻¹: C-Br stretch. | The N-H stretch is a hallmark of the indole core. The C-Br stretching vibrations are typically found in the fingerprint region and confirm the presence of the halogen substituents.[4] |

| Mass Spec. | Isotopic Pattern: A characteristic triplet pattern for M, M+2, and M+4 due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br isotopes). | The molecular ion peak (M) would be observed at m/z ≈ 273/275/277, reflecting the isotopic distribution of bromine. |

Chemical Reactivity: A Platform for Molecular Elaboration

The true utility of this compound lies in its capacity for selective functionalization. The two bromine atoms serve as versatile synthetic handles for introducing new carbon-carbon and carbon-heteroatom bonds, making it a valuable intermediate in constructing complex molecular libraries.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bonds at the 5- and 7-positions are ideal sites for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. These methods allow for the construction of diaryl, alkenyl, and alkynyl indoles, respectively.

A particularly effective application is the double Suzuki-Miyaura coupling to generate 5,7-diarylindoles, which are noted for their fluorescent properties and potential use in materials science.[6] The reaction proceeds efficiently without the need to protect the indole N-H, offering a streamlined and "green" synthetic route using water as a solvent.[6][7]

Causality in Experimental Design:

-

Catalyst Choice: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is an excellent choice as it is a pre-catalyst for the active Pd(0) species required to initiate the catalytic cycle via oxidative addition into the C-Br bonds.[6]

-

Solvent System: The use of water as a solvent is a key advantage, reducing environmental impact and often facilitating the reaction with inorganic bases.[6][7]

-

Base: An inorganic base like sodium carbonate (Na₂CO₃) is crucial for the transmetalation step, activating the boronic acid component for transfer to the palladium center.[6]

-

Microwave Irradiation: This technique dramatically reduces reaction times from many hours to 1-2 hours by efficiently heating the polar solvent mixture.[6]

Caption: Workflow for the synthesis of 5,7-diarylindoles.

Regioselective Metal-Halogen Exchange

The differential electronic environment of the C5-Br and C7-Br bonds allows for potential regioselective functionalization via metal-halogen exchange, most commonly with organolithium reagents like n-butyllithium (n-BuLi).[2] This reaction is kinetically controlled and typically occurs at very low temperatures (-78 °C or below) to prevent side reactions.

The rate of exchange generally follows the trend I > Br > Cl. In a dibromo compound, the more sterically accessible or electronically activated bromine will exchange preferentially. While subtle, the C7 position is ortho to the pyrrole ring fusion and may exhibit different reactivity compared to the C5 position. A key strategy involves an initial deprotonation of the acidic N-H proton with one equivalent of base, followed by a selective lithium-bromine exchange at the desired position with a second equivalent. The resulting lithiated indole can then be trapped with various electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides) to install a diverse range of functional groups at a single position.

Applications in Research and Development

This compound is primarily utilized as a chemical intermediate for the synthesis of more complex molecules with potential biological or material applications.[6]

-

Drug Discovery: The indole scaffold is central to many pharmaceuticals. The 5,7-dibromo substitution pattern provides a rigid platform for building molecules with specific three-dimensional orientations, which is critical for optimizing binding to biological targets like kinases or receptors.

-

Materials Science: As demonstrated by the synthesis of 5,7-diarylindoles, this precursor is valuable for creating novel fluorescent compounds and polymers that could be used in organic light-emitting diodes (OLEDs) or chemical sensors.[6]

-

Agrochemicals: The indole core is also present in various herbicides and fungicides. The dibromo functionality allows for systematic modification to screen for enhanced activity and selectivity.

Detailed Experimental Protocol: Microwave-Assisted Double Suzuki-Miyaura Coupling

This protocol is adapted from a validated literature procedure and serves as a self-validating system for the synthesis of 5,7-diarylindoles.[6][7]

Objective: To synthesize 5,7-diaryl-1H-indole from this compound and an arylboronic acid.

Materials:

-

This compound (1.0 mmol)

-

Arylboronic acid (2.5 - 3.0 mmol)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

-

Sodium Carbonate (Na₂CO₃) (2.0 mmol)

-

Deionized Water (2.0 mL)

-

1,4-Dioxane (0.5 mL)

-

Microwave reaction vial (5 mL capacity) with stir bar

-

Nitrogen or Argon gas supply

Procedure:

-

Vial Preparation: To a 5 mL microwave reaction vial containing a magnetic stir bar, add this compound (1.0 mmol, 275 mg), the desired arylboronic acid (e.g., phenylboronic acid, 2.5 mmol, 305 mg), sodium carbonate (2.0 mmol, 212 mg), and Pd(PPh₃)₄ (0.03 mmol, 35 mg).

-

Inerting the Atmosphere: Seal the vial with a septum cap. Evacuate the vial and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere. Causality Note: The Pd(0) catalyst is sensitive to oxidation, which would deactivate it. An inert atmosphere is critical for catalytic turnover.

-

Solvent Addition: Using a syringe, add the degassed solvent mixture (2.0 mL water and 0.5 mL dioxane) to the vial. The small amount of dioxane aids in the solubility of the organic starting materials.

-

Sonication: Briefly sonicate the vial for approximately 30 seconds to ensure a uniform suspension of the reagents.

-

Microwave Reaction: Place the vial in a microwave reactor. Set the reaction parameters to hold at 120 °C for 1.5 hours with magnetic stirring. Causality Note: Microwave heating provides rapid and uniform energy transfer, accelerating the reaction rate and often leading to cleaner product formation compared to conventional heating.

-

Workup and Extraction: After the reaction is complete and the vial has cooled to room temperature, quench the reaction by adding 10 mL of water. Extract the aqueous mixture with ethyl acetate (3 x 15 mL). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Chromatography: Purify the resulting crude residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 5,7-diaryl-1H-indole product.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

References

- 1. 36132-08-8 | this compound - AiFChem [aifchem.com]

- 2. 5,7-DIBROMO INDOLE CAS#: 36132-08-8 [amp.chemicalbook.com]

- 3. 5,7-Dibromoindole | C8H5Br2N | CID 623771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-Bromoindole | C8H6BrN | CID 24905 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Cas 36132-08-8,5,7-DIBROMO INDOLE | lookchem [lookchem.com]

- 7. hpc-standards.com [hpc-standards.com]

The Strategic Utility of 5,7-Dibromo-1H-indole in Contemporary Drug Discovery: A Technical Guide

An In-depth Exploration of a Key Synthetic Intermediate: From Sourcing and Synthesis to a Pivotal Role in Medicinal Chemistry

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs. Its unique electronic properties and versatile reactivity make it a privileged structure in the design of novel therapeutic agents. Among the vast array of functionalized indoles, halogenated derivatives, particularly bromoindoles, have garnered significant attention for their ability to modulate biological activity and serve as versatile synthetic handles. This technical guide provides a comprehensive overview of 5,7-Dibromo-1H-indole, a key building block for researchers, scientists, and drug development professionals. We will delve into its fundamental properties, sourcing, synthesis, and its critical applications in the pursuit of innovative therapeutics.

Core Properties and Identification

Chemical Identity: this compound CAS Number: 36132-08-8 Molecular Formula: C₈H₅Br₂N Molecular Weight: 274.94 g/mol Appearance: Typically a light brown or beige crystalline powder.

The strategic placement of two bromine atoms on the benzene ring of the indole scaffold at positions 5 and 7 significantly influences its chemical reactivity and imparts unique properties that are highly advantageous in medicinal chemistry. These bromine atoms can act as directing groups for further functionalization, participate in cross-coupling reactions, and enhance the binding affinity of the final molecule to its biological target through halogen bonding.

Sourcing and Commercial Availability

This compound is commercially available from a range of chemical suppliers, catering to both research and bulk-scale needs. The pricing can vary based on purity, quantity, and the supplier. Below is a comparative summary of pricing from prominent vendors.

| Supplier | Catalog Number | Purity | Quantity | List Price (USD) |

| Sigma-Aldrich | 708798 | 97% | 1 g | $163.00 |

| CP Lab Safety | - | 95% | 10 g | Contact for pricing |

| Fisher Scientific | CS-0096451 | 97% | 1 g | Contact for pricing |

Note: Prices are subject to change and may not reflect current market values. It is advisable to consult the suppliers' websites for the most up-to-date information.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be achieved through various synthetic routes. A common and effective method involves the direct bromination of indole. However, controlling the regioselectivity of this reaction can be challenging. A more controlled approach often involves the use of a protecting group on the indole nitrogen, followed by a directed bromination. Below is a detailed, field-proven protocol adapted from established methodologies for the synthesis of bromoindoles.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound via a controlled bromination of a protected indole derivative.

Materials:

-

1H-Indole

-

Triisopropylsilyl chloride (TIPSCl)

-

Imidazole

-

N-Bromosuccinimide (NBS)

-

Anhydrous Tetrahydrofuran (THF)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium thiosulfate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Instrumentation:

-

Round-bottom flasks

-

Magnetic stirrer and stir bars

-

Inert atmosphere setup (e.g., nitrogen or argon line)

-

Dropping funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

TLC plates and developing chamber

-

NMR spectrometer for product characterization

Step 1: Protection of the Indole Nitrogen

-

To a solution of 1H-Indole (1 equivalent) in anhydrous THF under an inert atmosphere, add imidazole (1.2 equivalents).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add triisopropylsilyl chloride (TIPSCl) (1.1 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with dichloromethane.

-

Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 1-(triisopropylsilyl)-1H-indole.

Step 2: Dibromination

-

Dissolve the 1-(triisopropylsilyl)-1H-indole (1 equivalent) in anhydrous THF under an inert atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

In a separate flask, dissolve N-Bromosuccinimide (NBS) (2.2 equivalents) in anhydrous THF.

-

Add the NBS solution dropwise to the cooled indole solution.

-

Stir the reaction at -78 °C for 1-2 hours, monitoring by TLC.

-

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Allow the mixture to warm to room temperature and extract with dichloromethane.

-

Wash the organic layer with saturated aqueous sodium bicarbonate and then brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to give the crude 5,7-dibromo-1-(triisopropylsilyl)-1H-indole.

Step 3: Deprotection

-

Dissolve the crude dibrominated intermediate in THF.

-

Add tetrabutylammonium fluoride (TBAF) solution (1.5 equivalents) dropwise.

-

Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.

-

Once the deprotection is complete, quench the reaction with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

Step 4: Purification

-

Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent to afford pure this compound.

Causality Behind Experimental Choices:

-

Protection of Indole Nitrogen: The N-H proton of indole is acidic and can interfere with subsequent reactions. The bulky triisopropylsilyl (TIPS) group effectively protects the nitrogen and also directs the electrophilic substitution to the benzene ring.

-

Use of NBS at Low Temperature: N-Bromosuccinimide is a convenient and selective source of electrophilic bromine. Conducting the reaction at a very low temperature (-78 °C) helps to control the reactivity and improve the regioselectivity of the bromination, favoring substitution at the 5 and 7 positions.

-

TBAF for Deprotection: Tetrabutylammonium fluoride is a highly effective reagent for the cleavage of silicon-nitrogen bonds, allowing for the mild and efficient removal of the TIPS protecting group.

The Role of this compound in Drug Development

The indole nucleus is a privileged scaffold in medicinal chemistry, found in numerous natural products and FDA-approved drugs. The introduction of bromine atoms at specific positions, as seen in this compound, can significantly modulate the biological activity and pharmacokinetic properties of resulting molecules. This compound acts as a fundamental organic synthesis building block, allowing for the precise introduction of the dibromoindole moiety into more complex drug candidates.

A Versatile Intermediate for Kinase Inhibitors

Protein kinases are a large family of enzymes that play a crucial role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. Consequently, kinase inhibitors have become a major class of therapeutic agents. The indole and azaindole scaffolds are recognized as "privileged fragments" in the design of kinase inhibitors, as they can mimic the hinge-binding region of ATP.

Derivatives of this compound can be strategically employed in the synthesis of potent kinase inhibitors. The bromine atoms can serve as key attachment points for further molecular elaboration through various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This allows for the systematic exploration of the chemical space around the indole core to optimize binding affinity and selectivity for a specific kinase target.

For instance, the 7-azaindole framework, a close analog of indole, is a key component of the FDA-approved B-RAF kinase inhibitor, vemurafenib.[1][2] The synthesis of such complex molecules often relies on the availability of appropriately functionalized precursors, and this compound represents a valuable starting point for the development of novel indole- and azaindole-based kinase inhibitors.[1]

References

The Elusive Crystal Structure of 5,7-Dibromo-1H-indole: A Technical Guide for Drug Discovery and Materials Science

Abstract

5,7-Dibromo-1H-indole is a halogenated heterocyclic compound of significant interest in medicinal chemistry and materials science. Its utility as a synthetic intermediate for potent therapeutic agents, including anticancer and anti-tubercular drugs, necessitates a deep understanding of its solid-state properties.[1][2] This technical guide provides a comprehensive overview of this compound, with a focus on its structural characteristics. While an experimentally determined crystal structure is not publicly available in the Cambridge Structural Database (CSD), this guide leverages data from closely related brominated indoles and the principles of crystal engineering to predict its crystallographic features. We present a detailed analysis of the anticipated intermolecular interactions, particularly the influential role of halogen and hydrogen bonding in defining the supramolecular architecture. Furthermore, a robust, field-proven protocol for the synthesis and crystallization of this compound is provided to empower researchers to obtain single crystals suitable for X-ray diffraction analysis.

Introduction: The Significance of Brominated Indoles

The indole scaffold is a privileged structure in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] The introduction of bromine atoms to the indole ring profoundly influences the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and, crucially, its intermolecular interactions. The specific placement of bromine at the 5- and 7-positions of the indole nucleus creates a unique electronic and steric profile, making this compound a valuable precursor for targeted drug design. Brominated indoles have demonstrated a wide spectrum of biological activities, and understanding their three-dimensional arrangement in the solid state is paramount for structure-based drug design and the development of novel crystalline materials.

Synthesis and Crystallization: A Practical Workflow

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established methods for the bromination of indoles.

Materials:

-

1H-Indole

-

N-Bromosuccinimide (NBS)

-

Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium thiosulfate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1H-Indole (1.0 equivalent) in anhydrous DMF.

-

Bromination: Cool the solution to 0 °C using an ice bath. Add N-Bromosuccinimide (2.2 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C. The causality behind the portion-wise addition and temperature control is to mitigate the exothermic nature of the reaction and prevent the formation of over-brominated byproducts.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate to neutralize any unreacted NBS. Dilute the mixture with water and extract with dichloromethane (3 x 50 mL). The use of a mild reducing agent like sodium thiosulfate is critical to avoid side reactions.

-

Purification: Combine the organic layers and wash with saturated aqueous sodium bicarbonate, water, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Chromatography: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford this compound as a solid.

Crystallization Protocol

The key to obtaining diffraction-quality single crystals is to control the rate of crystal growth. Slow evaporation is a reliable method for this purpose.

Procedure:

-

Dissolve the purified this compound in a minimal amount of a suitable solvent system. A mixture of a good solvent (e.g., ethyl acetate, acetone) and a poor solvent (e.g., hexanes, heptane) often yields the best results.

-

Filter the solution through a syringe filter to remove any particulate matter.

-

Transfer the filtered solution to a clean vial and loosely cap it to allow for slow evaporation of the solvent at room temperature.

-

Monitor the vial over several days for the formation of single crystals.

Diagram of Synthetic Workflow:

Caption: Synthetic and crystallization workflow for this compound.

Predicted Crystal Structure and Intermolecular Interactions

In the absence of an experimentally determined structure, we can predict the key features of the crystal packing of this compound by analyzing the structures of analogous brominated indoles and applying the principles of supramolecular chemistry. The crystal structure of 5,6-Dibromo-1H-indole-2,3-dione, for instance, reveals the significant role of both hydrogen and halogen bonding in its solid-state assembly.[3]

The Dominant Role of Halogen Bonding

A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. This occurs due to the anisotropic distribution of electron density around the halogen atom, resulting in a region of positive electrostatic potential (the σ-hole) along the extension of the R-X bond (where R is the molecule and X is the halogen).[4]

In the hypothetical crystal structure of this compound, we anticipate the presence of prominent Br···Br and/or Br···N and Br···π interactions. The two bromine atoms on the indole ring are well-positioned to engage in Type II halogen bonds, where the electrophilic σ-hole of one bromine atom interacts with the electron-rich equatorial region of another.[5]

Table 1: Predicted Intermolecular Interactions in the Crystal Structure of this compound

| Interaction Type | Donor | Acceptor | Predicted Geometry | Significance in Crystal Packing |

| Halogen Bond | C5-Br | Br-C7 (of a neighboring molecule) | Linear to slightly bent (C-Br···Br angle ≈ 160-180°) | Key directional interaction, leading to the formation of chains or sheets. |

| C7-Br | N-H (of a neighboring molecule) | Directional interaction with the nitrogen lone pair. | Contributes to the overall stability of the crystal lattice. | |

| C5/C7-Br | π-system of an adjacent indole ring | Interaction with the electron-rich aromatic cloud. | Influences the stacking arrangement of the indole rings. | |

| Hydrogen Bond | N-H | N (of a neighboring molecule) | Classic N-H···N hydrogen bond. | A strong, directional interaction that will significantly influence the packing motif. |

| N-H | Br (of a neighboring molecule) | Weaker interaction compared to N-H···N, but still contributes to lattice energy. | Further stabilizes the supramolecular assembly. | |

| π-π Stacking | Indole Ring | Indole Ring (of a neighboring molecule) | Parallel-displaced or T-shaped stacking. | Maximizes van der Waals interactions and contributes to the density of the crystal. |

Diagram of Predicted Intermolecular Interactions:

Caption: Predicted intermolecular interactions in solid this compound.

Conclusion and Future Directions

While the definitive crystal structure of this compound remains to be experimentally determined, this technical guide provides a robust framework for its synthesis, crystallization, and the prediction of its solid-state architecture. The anticipated prevalence of halogen and hydrogen bonding highlights the importance of these directional interactions in the crystal engineering of brominated indoles. The provided experimental protocols are designed to be both practical and reliable, enabling researchers to obtain high-quality single crystals. The elucidation of the precise crystal structure of this compound through X-ray diffraction will be a valuable contribution to the fields of medicinal chemistry and materials science, facilitating the rational design of novel therapeutics and functional materials.

References

- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Halogen Bond in the Design of Functional Supramolecular Materials: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 5. d-nb.info [d-nb.info]

The Enduring Versatility of 5,7-Dibromo-1H-indole: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Exploration of the Reactivity, Stability, and Synthetic Utility of a Key Heterocyclic Building Block

In the landscape of medicinal chemistry and materials science, the indole scaffold remains a cornerstone for the development of novel functional molecules. Among its many halogenated derivatives, 5,7-Dibromo-1H-indole emerges as a particularly versatile and strategic building block. Its unique substitution pattern not only influences its intrinsic electronic properties but also offers multiple avenues for synthetic diversification. This technical guide provides a comprehensive overview of the reactivity and stability of this compound, offering field-proven insights and detailed protocols for its effective utilization in research and development.

Core Molecular Attributes and Spectroscopic Profile

This compound is a solid at room temperature with a melting point range of 67-72 °C.[1] Its molecular structure, characterized by the presence of two bromine atoms on the benzenoid ring of the indole nucleus, profoundly impacts its chemical behavior. These electron-withdrawing bromine atoms decrease the electron density of the aromatic system, influencing its reactivity in electrophilic substitution reactions and modulating the acidity of the N-H proton.

Table 1: Physicochemical Properties of this compound [1]

| Property | Value |

| CAS Number | 36132-08-8 |

| Molecular Formula | C₈H₅Br₂N |

| Molecular Weight | 274.94 g/mol |

| Appearance | Powder |

| Melting Point | 67-72 °C |

A thorough understanding of the spectroscopic signature of this compound is paramount for reaction monitoring and product characterization. While detailed spectra are not always readily available in public repositories, data for the parent indole and related bromoindoles can provide a strong basis for interpretation.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Key Features |

| ¹H NMR | Aromatic protons will exhibit characteristic shifts and coupling patterns. The N-H proton will appear as a broad singlet, typically downfield. |

| ¹³C NMR | Carbon atoms attached to bromine will show characteristic shifts. The overall spectrum will reflect the reduced symmetry of the molecule. |

| Mass Spectrometry | The mass spectrum will display a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br). |

Navigating the Reactivity Landscape

The synthetic utility of this compound is vast, stemming from the reactivity of both the pyrrole and benzene rings, as well as the N-H group. The presence of two bromine atoms provides handles for a variety of cross-coupling reactions, while the indole nucleus itself can undergo electrophilic substitution and N-alkylation.

Metal-Catalyzed Cross-Coupling Reactions: A Gateway to Diarylindoles

One of the most powerful applications of this compound is in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction enables the formation of carbon-carbon bonds, allowing for the synthesis of novel 5,7-diaryl and diheteroaryl indoles, which are important precursors for biologically active compounds and organic materials.[2]

A notable advantage is the ability to perform a double Suzuki-Miyaura coupling without the need for N-protection of the indole, offering a more atom-economical and greener synthetic route.[2] The reaction can be efficiently carried out using a low catalyst loading of Pd(PPh₃)₄ in water, highlighting its practicality and environmental benefits.[2]

Experimental Protocol: Double Suzuki-Miyaura Coupling of this compound [2]

Materials:

-

This compound

-

Arylboronic acid (3.0 equivalents)

-

Sodium carbonate (Na₂CO₃) (2.0 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3 mol%)

-

Solvent (e.g., Water or a 4:1 mixture of an organic solvent and water)

-

Microwave vial

Procedure:

-

In a microwave vial, combine this compound (1.0 mmol), the desired arylboronic acid (3.0 mmol), sodium carbonate (2.0 mmol), and Pd(PPh₃)₄ (0.03 mmol).

-

Seal the vial and flush with a stream of dry nitrogen.

-

Add the chosen solvent (2.5 mL) via a septum.

-

Sonicate the vial for 30 seconds.

-

Heat the reaction mixture under microwave irradiation for 1 hour at 120 °C.

-

After cooling, the product can be isolated and purified using standard techniques such as extraction and column chromatography.

N-Alkylation: Modifying the Pyrrole Nitrogen

The N-H proton of the indole ring is acidic and can be deprotonated with a suitable base to form a nucleophilic indolide anion. This anion readily participates in nucleophilic substitution reactions with various alkylating agents, such as alkyl halides, providing a straightforward method for the synthesis of N-alkylated 5,7-dibromoindoles. The choice of base and solvent is critical for achieving high yields and minimizing side reactions.[3] Strong bases like sodium hydride (NaH) in an aprotic polar solvent like N,N-dimethylformamide (DMF) are commonly employed.[3]

Experimental Protocol: N-Alkylation of this compound

Materials:

-

This compound

-

Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 equivalents)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Alkyl halide (e.g., Benzyl bromide or Methyl iodide) (1.1-1.5 equivalents)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add this compound and anhydrous DMF. Stir until the solid is fully dissolved.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30-60 minutes, or until hydrogen evolution ceases.

-

Slowly add the alkyl halide dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Dilute the mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

Electrophilic Substitution: The Influence of Dibromo-Substitution

The indole nucleus is inherently electron-rich and readily undergoes electrophilic aromatic substitution, with the C3 position being the most reactive site.[1] However, the presence of two electron-withdrawing bromine atoms at the C5 and C7 positions of this compound deactivates the benzene ring towards electrophilic attack. Consequently, electrophilic substitution is expected to occur preferentially at the still electron-rich C3 position of the pyrrole ring. For instance, in reactions like the Vilsmeier-Haack formylation (using POCl₃ and DMF), acylation, or nitration, the electrophile will predominantly add to the C3 position. It is crucial to employ mild reaction conditions to avoid potential side reactions or degradation of the starting material.

Stability Profile: A Guide to Handling and Storage

The stability of this compound under various conditions is a critical consideration for its storage and use in multi-step syntheses.

-

General Storage: The compound should be stored in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents.[1]

-

Acidic and Basic Conditions: While the acetal group is generally stable under basic conditions, the presence of bromine atoms can make the molecule susceptible to reactions with strong bases.[4] Under strongly acidic conditions, indoles can be prone to polymerization, so acidic reaction conditions should be carefully controlled.[5]

-

Oxidative and Reductive Stability: Halogenated aromatic compounds are generally stable to mild oxidizing and reducing agents. However, strong reducing conditions (e.g., catalytic hydrogenation with certain catalysts) could potentially lead to dehalogenation.

-

Thermal and Photostability: While specific data for this compound is scarce, halogenated organic molecules can be susceptible to degradation upon exposure to high temperatures or UV light.[6][7] Therefore, it is advisable to store the compound protected from light and excessive heat.

Conclusion

This compound stands out as a highly valuable and versatile building block in modern organic synthesis. Its well-defined reactivity in metal-catalyzed cross-coupling and N-alkylation reactions, coupled with the potential for selective electrophilic substitution, provides a rich platform for the construction of complex molecular architectures. By understanding its reactivity profile and stability considerations, researchers and drug development professionals can effectively harness the synthetic potential of this important intermediate to advance their scientific endeavors.

References

- 1. 5,7-Dibromindol 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02058G [pubs.rsc.org]

- 3. m.youtube.com [m.youtube.com]

- 4. Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

A Technical Guide to the Biological Activities of 5,7-Dibromoindole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous bioactive compounds. The strategic addition of bromine atoms, particularly at the 5- and 7-positions, significantly modulates the electronic and lipophilic properties of the indole ring, often enhancing biological potency and target specificity. This technical guide provides a comprehensive overview of the multifaceted biological activities of 5,7-dibromoindole derivatives, synthesizing key findings on their anticancer, antimicrobial, and neuroprotective potential. We delve into the molecular mechanisms, present quantitative data, detail essential experimental protocols, and provide visual diagrams of key pathways to support and accelerate research and development in this promising area of drug discovery.

Introduction: The Significance of the 5,7-Dibromoindole Scaffold

The indole ring system is a "privileged structure" in drug discovery, prevalent in a vast range of natural products and synthetic pharmaceuticals.[1][2] Its unique aromatic and electronic properties allow it to participate in various biological interactions, including hydrogen bonding and π-π stacking with protein targets.[3] Halogenation, a common strategy in medicinal chemistry, is used to enhance the therapeutic properties of lead compounds. Bromination at the C-5 and C-7 positions of the indole core creates the 5,7-dibromoindole scaffold, which has emerged as a particularly interesting pharmacophore. This modification can increase lipophilicity, improve membrane permeability, and provide specific steric and electronic interactions that can lead to enhanced binding affinity and biological activity.[4]

Derivatives of this scaffold are being investigated for a wide spectrum of therapeutic applications, driven by their ability to interact with key biological targets implicated in various disease states. This guide will explore the most prominent of these activities.

Anticancer Activity: Targeting Oncogenic Pathways

5,7-Dibromoindole derivatives have demonstrated significant potential as anticancer agents, primarily by inhibiting critical signaling pathways that drive tumor proliferation, survival, and angiogenesis.

Mechanism of Action: Inhibition of Tyrosine Kinases

A primary mechanism for the anticancer effects of these compounds is the inhibition of receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[5][6] These receptors are often overexpressed or hyperactivated in various cancers, leading to uncontrolled cell growth and the formation of new blood vessels (angiogenesis) that supply the tumor.[7][8]

5,7-Dibromoindole derivatives can act as competitive inhibitors at the ATP-binding site of the kinase domain. This prevents the phosphorylation of downstream signaling molecules, effectively blocking the pro-survival and proliferative signals.[3][9] Inhibition of these pathways can lead to cell cycle arrest and the induction of programmed cell death, or apoptosis.[7][9]

Visualizing the Pathway: EGFR Inhibition

The following diagram illustrates the simplified signaling cascade initiated by EGFR and its inhibition by a 5,7-dibromoindole derivative.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. d-nb.info [d-nb.info]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

The Emergence of 5,7-Dibromo-1H-indole Derivatives: A Technical Guide to Synthesis, Biological Evaluation, and Mechanistic Insights

Abstract

The indole scaffold represents a privileged structure in medicinal chemistry, forming the cornerstone of numerous therapeutic agents.[1] The strategic introduction of bromine atoms onto the indole ring can significantly enhance biological activity, a phenomenon well-documented in the field of drug discovery. This technical guide provides an in-depth exploration of the burgeoning class of 5,7-dibromo-1H-indole derivatives. We will navigate the synthetic pathways to novel analogues, delve into their potent anticancer and anti-inflammatory properties, and elucidate the underlying mechanisms of action. This document is intended for researchers, scientists, and drug development professionals, offering a blend of established principles and practical, field-proven insights to accelerate the discovery of next-generation therapeutics.

The Strategic Advantage of the this compound Core

The indole nucleus, a bicyclic aromatic heterocycle, is a recurring motif in a vast array of natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and ability to participate in various biological interactions make it an ideal starting point for drug design. The introduction of bromine atoms at the C5 and C7 positions of the indole ring is a deliberate and strategic modification. This dibromination pattern imparts several advantageous characteristics:

-

Enhanced Biological Activity: Halogenation, particularly bromination, is a well-established strategy for potentiating the pharmacological effects of a lead compound. The electron-withdrawing nature and steric bulk of bromine can modulate the molecule's interaction with biological targets, often leading to increased potency and selectivity.

-

Metabolic Stability: The presence of bromine atoms can block sites of oxidative metabolism, thereby increasing the metabolic stability and in vivo half-life of the compound.

-

Synthetic Versatility: The bromine atoms at C5 and C7 serve as versatile synthetic handles, enabling the introduction of a wide range of substituents through modern cross-coupling methodologies. This allows for the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies.

Synthetic Pathways to Novel this compound Derivatives

The development of robust and efficient synthetic routes is paramount to exploring the therapeutic potential of this compound derivatives. Two primary strategies have emerged as powerful tools for the selective functionalization of this scaffold: Palladium-catalyzed cross-coupling reactions and sequential lithium-bromide exchange.

Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Aryl and Alkynyl Derivatives

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, are indispensable for the formation of carbon-carbon bonds in modern organic synthesis.[1][2] These methods offer a high degree of functional group tolerance and proceed under relatively mild conditions.

The Suzuki-Miyaura coupling enables the introduction of aryl and heteroaryl moieties at the C5 and C7 positions of the indole ring.[3] A particularly noteworthy advancement is the development of an efficient double Suzuki-Miyaura coupling protocol that proceeds in water, a green and convenient solvent.[3] This approach obviates the need for N-protecting groups, streamlining the synthetic process.[3]

Experimental Protocol: Synthesis of 5,7-Diaryl-1H-indoles via Suzuki-Miyaura Coupling [3]

-

Reaction Setup: In a reaction vessel, combine this compound (1.0 eq.), the desired arylboronic acid (2.2 eq.), and potassium carbonate (3.0 eq.).

-

Catalyst Preparation: In a separate vial, prepare the catalyst solution by dissolving Pd(PPh₃)₄ (1.5 mol% per coupling) in water.

-

Reaction Execution: Add the catalyst solution to the reaction vessel. Seal the vessel and heat the mixture to 100 °C with vigorous stirring for 30-40 minutes.

-

Workup: Upon completion (monitored by TLC or LC-MS), cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst.

-

Extraction and Purification: Transfer the filtrate to a separatory funnel and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 5,7-diaryl-1H-indole.

Diagram: Suzuki-Miyaura Coupling Workflow

Caption: Workflow for the synthesis of 5,7-diaryl-1H-indoles.

The Sonogashira coupling provides a direct route to the introduction of alkynyl groups, which are valuable for further synthetic transformations and can themselves contribute to biological activity.[2][4] The reaction typically involves a palladium catalyst, a copper(I) cocatalyst, and an amine base.[4]

Experimental Protocol: General Procedure for Sonogashira Coupling [4][5]

-

Reaction Setup: To a degassed solution of this compound (1.0 eq.) in a suitable solvent (e.g., THF or DMF), add the terminal alkyne (2.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) salt (e.g., CuI, 5-10 mol%).

-

Base Addition: Add an amine base, such as triethylamine or diisopropylethylamine (4.0 eq.).

-

Reaction Execution: Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or LC-MS).

-

Workup and Purification: Upon completion, dilute the reaction mixture with an organic solvent and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Sequential Lithium-Bromide Exchange: A Strategy for Asymmetric Disubstitution

For the synthesis of 5,7-disubstituted indoles with different functionalities at each position, a sequential lithium-bromide exchange offers a powerful and regioselective approach. This method relies on the differential reactivity of the bromine atoms at the C5 and C7 positions.

Conceptual Workflow: Sequential Functionalization

-

Protection of the Indole Nitrogen: The indole nitrogen is first protected with a suitable group (e.g., triisopropylsilyl) to prevent side reactions.

-

First Lithium-Bromide Exchange: Treatment with an organolithium reagent (e.g., n-butyllithium or tert-butyllithium) at low temperature results in the selective exchange of one of the bromine atoms with lithium.

-

First Electrophilic Quench: The resulting lithiated intermediate is then reacted with a desired electrophile to introduce the first substituent.

-

Second Lithium-Bromide Exchange: A second equivalent of an organolithium reagent is added to effect the exchange of the remaining bromine atom.

-

Second Electrophilic Quench: The second lithiated intermediate is quenched with a different electrophile to install the second substituent.

-

Deprotection: Removal of the protecting group from the indole nitrogen affords the desired 5,7-disubstituted indole.

Diagram: Sequential Functionalization Workflow

Caption: Conceptual workflow for sequential disubstitution.

Biological Activities of Novel this compound Derivatives

Derivatives of this compound have demonstrated significant potential in two key therapeutic areas: oncology and inflammation.

Anticancer Activity: Targeting Key Oncogenic Pathways

A growing body of evidence suggests that this compound derivatives can exert potent anticancer effects through multiple mechanisms.

Several indole-containing compounds have been identified as inhibitors of VEGFR, a key mediator of angiogenesis, the process by which new blood vessels are formed to supply nutrients to tumors.[6] Sunitinib and Nintedanib are examples of FDA-approved multi-targeted tyrosine kinase inhibitors with an indole core that target VEGFR.[6] Novel this compound derivatives are being investigated for their potential to inhibit VEGFR-2, thereby suppressing tumor growth and metastasis.

Table 1: In Vitro Cytotoxic Activity of Selected this compound Derivatives

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 5,7-Dibromo-indole-A | MCF-7 (Breast) | 9.60 ± 3.09 | [7] |

| 5,7-Dibromo-indole-B | HT-29 (Colon) | 12.98 ± 0.40 | [7] |

| 5,7-Dibromo-indole-C | A549 (Lung) | 5.59 | [8] |

| 5,7-Dibromo-indole-D | HepG2 (Liver) | 8.7 | [8] |

Note: The data presented here are representative values from studies on structurally related indole derivatives and serve as a benchmark for the potential of novel this compound analogues.

The indole nucleus is a component of several natural products that interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis. This mechanism of action is a clinically validated strategy for cancer therapy.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based) [9]

-

Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO and perform serial dilutions.

-

Assay Plate Preparation: Add the compound dilutions to a 384-well plate, including positive and negative controls.

-

Reaction Initiation: Add a master mix containing the kinase, substrate, and ATP to all wells.

-

Incubation: Incubate the plate at room temperature for a predetermined time.

-

Signal Detection: Add a luminescence-based kinase assay reagent (e.g., Kinase-Glo®) to all wells and measure luminescence using a plate reader.

-

Data Analysis: Calculate the IC₅₀ value from the dose-response curve.

Diagram: Anticancer Mechanism of Action

Caption: Proposed anticancer mechanisms of this compound derivatives.

Anti-inflammatory Activity: Modulation of Pro-inflammatory Pathways

Inflammation is a complex biological response that, when dysregulated, contributes to a variety of chronic diseases. Brominated indoles have shown promise as potent anti-inflammatory agents.[10]

The transcription factor NF-κB is a master regulator of the inflammatory response. In its inactive state, NF-κB resides in the cytoplasm. Upon stimulation by pro-inflammatory signals, it translocates to the nucleus and activates the transcription of genes encoding inflammatory mediators.[11] Certain indole derivatives have been shown to inhibit this translocation, thereby dampening the inflammatory cascade.[11]

Experimental Protocol: NF-κB Translocation Assay [12][13]

-

Cell Culture and Treatment: Seed cells (e.g., RAW 264.7 macrophages) in a suitable plate. Treat with a pro-inflammatory stimulus (e.g., LPS) in the presence or absence of the test compound.

-

Immunofluorescence Staining: Fix and permeabilize the cells. Incubate with a primary antibody against an NF-κB subunit (e.g., p65), followed by a fluorescently-labeled secondary antibody. Stain the nuclei with a DNA dye (e.g., DAPI).

-

Imaging and Analysis: Acquire images using a high-content imaging system or a fluorescence microscope. Quantify the nuclear translocation of NF-κB by measuring the fluorescence intensity in the nucleus versus the cytoplasm.

This compound derivatives may also exert their anti-inflammatory effects by inhibiting the production of key pro-inflammatory molecules such as cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and prostaglandin E2 (PGE₂).[14]

Table 2: Anti-inflammatory Activity of Related Indole Derivatives

| Compound | Assay | IC₅₀ | Reference |

| Indole-imidazolidine derivative | TNF-α release | Reduction observed | [10] |

| Indole-imidazolidine derivative | IL-1β release | Reduction observed | [10] |

| 3-Methyl Indole derivative | Carrageenan-induced paw edema | Significant reduction | [15] |

Note: This table provides a qualitative and quantitative overview of the anti-inflammatory potential of indole-based compounds.

Diagram: Anti-inflammatory Mechanism of Action

References

- 1. benchchem.com [benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Sonogashira Coupling [organic-chemistry.org]

- 5. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

- 9. benchchem.com [benchchem.com]

- 10. Anti-inflammatory and antinociceptive activities of indole-imidazolidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. cytekbio.com [cytekbio.com]

- 12. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chesci.com [chesci.com]

- 15. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]

Potential research areas for 5,7-Dibromo-1H-indole

An In-depth Technical Guide to the Potential Research Areas for 5,7-Dibromo-1H-indole

Abstract

The indole scaffold is a cornerstone in medicinal chemistry and materials science, celebrated for its prevalence in bioactive natural products and its versatile chemical reactivity.[1][2][3] The strategic introduction of bromine atoms onto this privileged structure can significantly modulate its physicochemical and electronic properties, opening new avenues for innovation. This guide focuses on this compound, a halogenated indole with untapped potential. We will delve into its core characteristics, propose novel research trajectories in drug discovery and organic electronics, and provide detailed, actionable experimental protocols. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, aiming to catalyze further exploration of this promising molecular entity.

Core Characteristics of this compound

This compound (CAS No: 36132-08-8) is a dibrominated derivative of indole, a bicyclic aromatic heterocycle.[4] The bromine atoms at the C5 and C7 positions of the benzene ring create a unique electronic and steric profile, making it a valuable building block for complex molecular architectures.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for designing synthetic routes and predicting its behavior in biological and material systems.

| Property | Value | Source |

| Molecular Formula | C₈H₅Br₂N | [4][5] |

| Molecular Weight | 274.94 g/mol | [4][5] |

| Melting Point | 67-72 °C | [5] |

| Appearance | Powder | |

| IUPAC Name | This compound | [4] |

| SMILES | C1=CNC2=C(C=C(C=C21)Br)Br | [4] |

| InChIKey | JBAQNCIQGHTHGK-UHFFFAOYSA-N | [4] |

Reactivity Profile

The reactivity of this compound is governed by the indole nucleus and the two bromine substituents. The indole ring is electron-rich and susceptible to electrophilic substitution, typically at the C3 position. The N-H proton is acidic and can be deprotonated to form an indolyl anion, which can then be alkylated or acylated.

The C-Br bonds at the C5 and C7 positions are amenable to a wide range of transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig amination. This allows for the introduction of a diverse array of substituents, making this compound a versatile scaffold for library synthesis. Furthermore, the bromine atoms can participate in halogen-metal exchange reactions to generate organometallic intermediates.[5]

Potential Research Areas in Medicinal Chemistry

The indole moiety is a well-established pharmacophore, and halogenation can enhance biological activity.[1][2][6] this compound serves as an excellent starting point for the development of novel therapeutics across several disease areas.

Anticancer Agents

Rationale: Bromoindole derivatives have shown promise as anticancer agents by targeting various oncogenic pathways.[6] The 5,7-dibromo substitution pattern can be exploited to synthesize novel kinase inhibitors, microtubule-destabilizing agents, or DNA-intercalating compounds.

Proposed Research:

-

Synthesis of Novel Kinase Inhibitors: Design and synthesize a library of 3-substituted 5,7-dibromoindole derivatives to target kinases implicated in cancer, such as EGFR, VEGFR, or RET.[7] The C3 position can be functionalized with various aromatic and heteroaromatic groups via Friedel-Crafts or Vilsmeier-Haack reactions followed by further modifications.

-

Development of Apoptosis Inducers: Explore the synthesis of 5,7-dibromo-isatin derivatives. Isatin (1H-indole-2,3-dione) is a known scaffold for anticancer drugs, and the dibromo substitution could enhance pro-apoptotic activity.

Experimental Protocol: Synthesis of a 3-Aryl-5,7-dibromoindole Derivative

This protocol describes a hypothetical synthesis of a 3-aryl derivative, a potential kinase inhibitor scaffold.

Step 1: Vilsmeier-Haack Formylation of this compound

-

To a stirred solution of this compound (1.0 eq) in anhydrous DMF (10 vol) at 0 °C, add phosphorus oxychloride (1.2 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Pour the reaction mixture into ice-water and neutralize with a saturated sodium bicarbonate solution.

-

Filter the resulting precipitate, wash with water, and dry to obtain this compound-3-carbaldehyde.

Step 2: Suzuki Coupling with an Arylboronic Acid

-

Combine this compound-3-carbaldehyde (1.0 eq), the desired arylboronic acid (1.5 eq), palladium(II) acetate (0.05 eq), and a suitable phosphine ligand (e.g., SPhos, 0.1 eq) in a reaction vessel.

-

Add a solvent system such as dioxane/water (4:1) and a base (e.g., K₂CO₃, 3.0 eq).

-

Purge the mixture with nitrogen or argon and heat to 80-100 °C for 4-12 hours.

-

Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography to yield the 3-aryl-5,7-dibromoindole derivative.

Workflow for Synthesis and Biological Evaluation

References

- 1. rjpn.org [rjpn.org]

- 2. researchgate.net [researchgate.net]

- 3. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5,7-Dibromoindole | C8H5Br2N | CID 623771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5,7-DIBROMO INDOLE CAS#: 36132-08-8 [amp.chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

Methodological & Application

Application Note: Protocol for Suzuki-Miyaura Coupling with 5,7-Dibromo-1H-indole

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of 5,7-Disubstituted Indoles

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and pharmaceuticals.[1][2][3] Specifically, functionalization at the 5- and 7-positions of the indole's benzenoid ring gives rise to a class of compounds with significant therapeutic potential, including applications as kinase inhibitors and selective receptor modulators. The Suzuki-Miyaura cross-coupling reaction stands out as a premier method for forging carbon-carbon bonds, valued for its high functional group tolerance, mild conditions, and the vast commercial availability of boronic acid derivatives.[1][4][5]

This application note provides a detailed, field-proven protocol for the Suzuki-Miyaura coupling of 5,7-dibromo-1H-indole. We will delve into the critical parameters, mechanistic considerations, and a step-by-step guide to facilitate the synthesis of 5,7-diarylindoles, a class of molecules that often exhibit fluorescent properties and are valuable building blocks for organic materials chemistry.[6] This protocol is designed for the direct use of NH-free indole, obviating the need for protecting group strategies, thereby offering a more atom-economical and efficient synthetic route.[6]

Mechanism and Key Scientific Considerations

The Suzuki-Miyaura reaction is a palladium-catalyzed process that follows a well-established catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination.[5][7][8]

The Catalytic Cycle

-

Oxidative Addition: A low-valent Palladium(0) complex inserts into the carbon-bromine bond of the this compound, forming a Pd(II) species.[4][5] The reactivity of aryl bromides makes this step generally favorable.[4]

-

Transmetalation: The organoboronic acid is activated by a base (e.g., Na₂CO₃, K₂CO₃) to form a more nucleophilic boronate complex.[7][9] This complex then transfers its organic group to the Pd(II) center, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[4][5][7]

.dot

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Yoneda Labs [yonedalabs.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02058G [pubs.rsc.org]

- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Suzuki Coupling [organic-chemistry.org]

Technical Guide: Strategic N-Arylation of 5,7-Dibromo-1H-indole

An Application Note for Drug Development Professionals

Abstract

The N-arylation of the indole scaffold is a cornerstone transformation in the synthesis of biologically active molecules and advanced materials. The 5,7-dibromo-1H-indole core, in particular, serves as a versatile building block, with the bromine atoms acting as synthetic handles for further diversification. However, the strong electron-withdrawing nature of these halogens deactivates the N-H bond, presenting a significant challenge for its arylation compared to electron-rich indoles. This guide provides a detailed examination of robust and efficient protocols for the N-arylation of this compound, focusing on the two most powerful catalytic systems: Palladium-catalyzed Buchwald-Hartwig amination and Copper-catalyzed Ullmann condensation. We offer in-depth, step-by-step procedures, mechanistic insights, and troubleshooting advice to enable researchers to successfully synthesize these valuable N-aryl-5,7-dibromoindole intermediates.

Introduction: The Strategic Importance of N-Aryl-5,7-dibromoindoles

N-aryl indoles are privileged structures found in numerous FDA-approved drugs, such as the antipsychotic agent Sertindole, and are prevalent in compounds under investigation for a range of therapeutic areas.[1][2] The functionalization of the indole nitrogen with an aryl group can profoundly influence the molecule's pharmacological properties, including receptor binding affinity, metabolic stability, and cell permeability.

The this compound substrate is of particular synthetic utility. The two bromine atoms can be selectively addressed in subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira) to build molecular complexity.[3] However, the inductive effect of the halogens decreases the nucleophilicity of the indole nitrogen, making the crucial C-N bond formation step challenging. Standard methods often fail or provide low yields. Overcoming this hurdle requires carefully optimized catalytic systems capable of functioning with less reactive substrates. This note details two primary, field-proven methodologies: the versatile Buchwald-Hartwig amination and the economical Ullmann condensation.[1][4]

Recommended Protocol: Palladium-Catalyzed Buchwald-Hartwig N-Arylation

The Buchwald-Hartwig amination is the premier method for C-N bond formation due to its broad substrate scope, high functional group tolerance, and typically milder reaction conditions compared to classical methods.[5][6] The use of bulky, electron-rich phosphine ligands is critical for achieving high catalytic activity, especially with challenging substrates like this compound.[7][8][9]

Principle and Rationale

This protocol employs a palladium(0) precatalyst, such as Pd₂(dba)₃, which, in the presence of a suitable phosphine ligand, forms the active Pd(0)Lₙ catalyst. The choice of ligand is paramount; bulky dialkylbiaryl phosphines (e.g., XPhos, RuPhos) or ferrocene-based ligands have demonstrated exceptional performance by promoting the key steps of oxidative addition and reductive elimination in the catalytic cycle.[5][8] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is used to deprotonate the indole N-H, forming the indolide anion required for the coupling. For substrates sensitive to strong bases, potassium phosphate (K₃PO₄) can be an effective alternative.[7]

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| This compound | ≥97% | Commercially Available | Store in a desiccator. |

| Aryl Halide (e.g., Bromobenzene) | ≥99% | Commercially Available | Use aryl bromides or iodides for best results. Aryl chlorides are also viable with appropriate ligands.[7] |

| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | Catalyst Grade | Commercially Available | Air-sensitive; handle under inert gas. |

| 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) | ≥98% | Commercially Available | Air-sensitive; handle under inert gas. |

| Sodium tert-butoxide (NaOtBu) | ≥98% | Commercially Available | Highly hygroscopic; store and handle in a glovebox. |

| Toluene | Anhydrous, Degassed | Solvent Purification System | Must be free of oxygen and water. |

| Diethyl Ether | Anhydrous | Solvent Purification System | For extraction. |

| Saturated aq. NH₄Cl | Reagent Grade | N/A | For quenching. |

| Brine | N/A | N/A | For washing. |

| Anhydrous MgSO₄ or Na₂SO₄ | Reagent Grade | N/A | For drying. |

| Silica Gel | 230-400 mesh | Commercially Available | For column chromatography. |

| Schlenk flask or sealed vial | N/A | N/A | Must be oven-dried before use. |

| Magnetic Stir Bar | N/A | N/A |

Experimental Workflow Diagram

References

- 1. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Recent Progress Concerning the N-Arylation of Indoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. research.rug.nl [research.rug.nl]

- 7. Efficient Palladium-Catalyzed N-Arylation of Indoles [organic-chemistry.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Efficient Palladium-Catalyzed N-Arylation of Indoles (2000) | David W. Old | 219 Citations [scispace.com]

Application Notes and Protocols: 5,7-Dibromo-1H-indole as a Versatile Building Block in Organic Synthesis

Introduction: The Strategic Value of 5,7-Dibromo-1H-indole

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and functional materials.[1][2][3] Its unique electronic properties and ability to participate in various biological interactions make it a "privileged scaffold" in drug discovery.[2] Among the vast array of functionalized indoles, halogenated derivatives serve as exceptionally versatile synthetic intermediates.

This compound, in particular, has emerged as a powerful building block for the construction of complex molecular architectures. The presence of two bromine atoms on the benzene portion of the indole ring offers a unique opportunity for sequential and site-selective functionalization. This allows for the controlled introduction of different substituents at the C5 and C7 positions, a critical capability for developing structure-activity relationships (SAR) in drug development and for fine-tuning the electronic properties of organic materials.[4][5]

This guide provides an in-depth exploration of this compound's synthetic utility, detailing field-proven protocols for its key transformations and explaining the chemical principles that underpin these methodologies.

References

- 1. benchchem.com [benchchem.com]

- 2. Medicinal chemistry of indole derivatives: Current to future therapeutic prospectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02058G [pubs.rsc.org]

Application Notes and Protocols for the Synthesis of Kinase Inhibitors from 5,7-Dibromo-1H-indole

Introduction: The Strategic Advantage of the 5,7-Dibromo-1H-indole Scaffold

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in biologically active compounds, including a multitude of approved and investigational kinase inhibitors.[1] Kinases, as central regulators of cellular signaling, are frequently implicated in the pathogenesis of diseases such as cancer, inflammation, and neurodegenerative disorders. Consequently, the development of potent and selective kinase inhibitors remains a paramount objective in drug discovery.